2-Trifluoromethyl-alpha-acetamidocinnamic Acid
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Overview
Description
2-Trifluoromethyl-alpha-acetamidocinnamic Acid is a chemical compound with the molecular formula C12H10F3NO3 and a molecular weight of 273.20 g/mol . It is primarily used in proteomics research and is known for its solid physical state and solubility in ethanol and methanol . The compound has a melting point of 183-184°C .
Scientific Research Applications
2-Trifluoromethyl-alpha-acetamidocinnamic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
2-Trifluoromethyl-alpha-acetamidocinnamic Acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants . It is not likely to be mobile in the environment due to its low water solubility .
Preparation Methods
The synthesis of 2-Trifluoromethyl-alpha-acetamidocinnamic Acid involves several steps. One common method includes the reaction of 2-Trifluoromethylcinnamic Acid with acetic anhydride in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Trifluoromethyl-alpha-acetamidocinnamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-alpha-acetamidocinnamic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, such as in enzyme inhibition studies or drug development .
Comparison with Similar Compounds
2-Trifluoromethyl-alpha-acetamidocinnamic Acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic Acid: Lacks the trifluoromethyl and acetamido groups, making it less reactive in certain chemical reactions.
2-Trifluoromethylcinnamic Acid: Similar structure but without the acetamido group, affecting its solubility and reactivity.
Alpha-acetamidocinnamic Acid: Lacks the trifluoromethyl group, which influences its chemical properties and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and acetamido groups, which confer specific reactivity and solubility characteristics .
Properties
IUPAC Name |
(E)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-7(17)16-10(11(18)19)6-8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17)(H,18,19)/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNJIRMSFAIEV-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1C(F)(F)F)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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